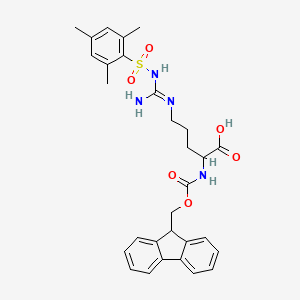

N-Fmoc-Nomega-mesitylsulfonyl-D-arginine

Description

Fmoc-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the methoxytrityl (Mts) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and guanidino groups of arginine during the synthesis process .

Properties

IUPAC Name |

5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Mts)-OH typically involves the protection of the arginine molecule’s amino and guanidino groups. The Fmoc group is introduced to protect the amino group, while the Mts group protects the guanidino group. The process generally involves the following steps:

Protection of the Amino Group: The amino group of arginine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Guanidino Group: The guanidino group is protected by reacting it with methoxytrityl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of Fmoc-Arg(Mts)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Arg(Mts)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc and Mts protecting groups using specific reagents.

Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.

Common Reagents and Conditions:

Deprotection of Fmoc Group: Typically achieved using piperidine in dimethylformamide (DMF).

Deprotection of Mts Group: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers such as triisopropylsilane (TIPS) and water.

Major Products Formed: The primary products formed from these reactions are the deprotected arginine and the desired peptide sequences during SPPS .

Scientific Research Applications

Chemistry: Fmoc-Arg(Mts)-OH is widely used in the synthesis of peptides and proteins, facilitating the study of their structure and function .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions and enzyme activities .

Medicine: Fmoc-Arg(Mts)-OH is used in the development of peptide-based drugs and therapeutic agents, particularly in targeting specific proteins and pathways involved in diseases .

Industry: In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including cosmetics and food additives .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Mts)-OH primarily involves its role as a protected amino acid derivative in SPPS. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The Mts

Biological Activity

N-Fmoc-Nomega-mesitylsulfonyl-D-arginine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and immunomodulatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of the amino acid arginine, modified at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group and at the side chain with a mesitylsulfonyl moiety. This modification is expected to enhance its stability and bioactivity compared to unmodified arginine derivatives.

Antimicrobial Activity

Research indicates that modifications to arginine can significantly influence antimicrobial properties. A study demonstrated that various D-arginine analogs exhibited differing levels of activity against Gram-negative bacteria such as Klebsiella pneumoniae. Specifically, the replacement of L-arginine with D-arginine at certain positions resulted in a marked decrease in antimicrobial efficacy, highlighting the importance of stereochemistry in biological activity .

Table 1: Antimicrobial Activity of Arginine Derivatives

| Compound | MIC (µM) | Activity Against K. pneumoniae |

|---|---|---|

| Chex1-Arg20 (L-Arg) | 2 | Active |

| D-Arg at Position 7 | 50 | Inactive |

| Nα-Methylated D-Arg at Position 20 | 5 | Active |

These findings suggest that while some modifications can enhance activity, others may lead to a loss of function.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Nitric Oxide Synthesis : As an arginine derivative, it may enhance NO production, which plays a critical role in vasodilation and immune response.

- Antimicrobial Action : The compound's modifications could affect membrane permeability or interaction with microbial targets.

- Cell Proliferation and Repair : Arginine is known to support tissue repair processes; thus, its derivatives might facilitate recovery from injury or surgery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.